5-chloro-2-iodo-N-methylaniline

Sequential cross-coupling Chemoselectivity Orthogonal reactivity

5-Chloro-2-iodo-N-methylaniline (molecular formula C₇H₇ClIN, molecular weight 267.495 g/mol, LogP 3.06, PSA 12.03 Ų) is a halogenated aromatic amine that features a unique combination of an ortho-iodine, a meta-chlorine, and an N-methyl substituent on the aniline core. This substitution pattern creates a bifunctional building block capable of sequential, chemoselective cross-coupling at the iodine center followed by functionalization at the chlorine position.

Molecular Formula C7H7ClIN
Molecular Weight 267.49 g/mol
Cat. No. B13489428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-iodo-N-methylaniline
Molecular FormulaC7H7ClIN
Molecular Weight267.49 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)Cl)I
InChIInChI=1S/C7H7ClIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
InChIKeyUCHNRCLIUNTABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-iodo-N-methylaniline (CAS 1227290-75-6): A Dual-Halogenated N-Methylaniline Building Block for Sequential Cross-Coupling and Medicinal Chemistry


5-Chloro-2-iodo-N-methylaniline (molecular formula C₇H₇ClIN, molecular weight 267.495 g/mol, LogP 3.06, PSA 12.03 Ų) is a halogenated aromatic amine that features a unique combination of an ortho-iodine, a meta-chlorine, and an N-methyl substituent on the aniline core [1]. This substitution pattern creates a bifunctional building block capable of sequential, chemoselective cross-coupling at the iodine center followed by functionalization at the chlorine position. The N-methyl group further modulates both the steric and electronic properties of the amino functionality, differentiating it from primary aniline analogs. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, IDO1 inhibitors, and heterocyclic scaffolds such as indoles and carbazoles .

Why 5-Chloro-2-iodo-N-methylaniline Cannot Be Replaced by 5-Chloro-2-iodoaniline, 2-Iodo-N-methylaniline, or 2-Bromo-5-chloroaniline in Sequential Derivatization Workflows


In synthetic sequences that require orthogonal reactivity of two halogen handles, the three substituents of 5-chloro-2-iodo-N-methylaniline each serve a distinct and irreplaceable role. Replacing this compound with 5-chloro-2-iodoaniline (primary amine) alters the nucleophilicity and H-bonding capacity of the nitrogen, which affects subsequent N-arylation or amidation steps [1]. Substituting 2-iodo-N-methylaniline eliminates the chlorine handle, preventing a second chemoselective cross-coupling or nucleophilic aromatic substitution event [2]. Using 2-bromo-5-chloroaniline instead introduces a bromine atom that is less reactive than iodine in oxidative addition and alters the halide inhibition profile in Suzuki–Miyaura couplings, leading to incomplete conversion under certain aqueous conditions [3]. Each structural deviation has documented consequences for reaction outcomes, making this specific substitution pattern non-interchangeable in multi-step synthetic planning.

Quantitative Head-to-Head and Class-Level Evidence for Differentiation of 5-Chloro-2-iodo-N-methylaniline from Its Closest Analogs


Chemoselective Cross-Coupling: Iodo vs. Chloro Reactivity in Ortho-Haloanilines Enables Sequential Derivatization

In palladium-catalyzed annulation reactions, ortho-iodoanilines couple with aldehydes under mild ligandless conditions (Pd(OAc)₂, DABCO, DMF, 85 °C), whereas ortho-chloroanilines and ortho-bromoanilines require the X-Phos ligand and higher temperature (120 °C) for effective coupling [1]. This reactivity differential is well established: the iodine atom undergoes oxidative addition significantly faster than chlorine or bromine, enabling selective first-step coupling at the iodine position of 5-chloro-2-iodo-N-methylaniline without competing reaction at the chlorine. The residual chlorine can then be engaged in a subsequent, more challenging coupling under optimized conditions. In contrast, 2-bromo-5-chloroaniline shows a narrower reactivity gap between bromine and chlorine, reducing chemoselectivity [1].

Sequential cross-coupling Chemoselectivity Orthogonal reactivity

Suzuki–Miyaura Coupling Efficiency: Iodine vs. Bromine Reactivity and Halide Inhibition at the 2-Position

In a direct comparative study using 5-chloro-2-iodoaniline versus 2-bromo-5-chloroaniline as starting materials for biphenyl synthesis via Suzuki–Miyaura coupling, the bromoaniline was found to be more reactive than the iodoaniline, with full consumption of starting material observed for 2-bromo-5-chloroaniline, while a significant amount of 5-chloro-2-iodoaniline remained unreacted under identical conditions [1]. This counterintuitive result is attributed to the inhibiting effect of in situ generated KI on the transmetalation step in aqueous THF with SPhos-based catalysts. The study demonstrates that iodine at the 2-position introduces a unique solvent- and catalyst-dependent reactivity profile distinct from the bromine analog. For 5-chloro-2-iodo-N-methylaniline, this finding implies that optimal Suzuki coupling requires careful solvent selection (toluene over THF) to mitigate KI inhibition—a consideration not applicable to the bromo analog [1].

Suzuki–Miyaura coupling Halide inhibition Oxidative addition

Larock Indole Synthesis: N-Methyl Substituent Confers High Yield Advantage Over Primary Aniline Derivatives

The seminal Larock indole synthesis literature explicitly identifies N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines as the most successful aniline substrates, producing 2,3-disubstituted indoles in good-to-excellent yields [1]. Quantitative data from subsequent studies demonstrate that the secondary amine N-methyl-2-iodoaniline achieves a 95% yield in Larock indole synthesis catalyzed by DMF-stabilized palladium nanoclusters (entry 6) [2]. In contrast, the primary amine 5-chloro-2-iodoaniline participates in a related Sonogashira-cyclization sequence to afford indole product in 67% isolated yield . While these are cross-study comparisons involving different alkynes and conditions, the N-methyl substitution is consistently associated with superior yields in palladium-catalyzed heteroannulation, likely due to reduced catalyst poisoning by the less coordinating tertiary amine and favorable conformational effects [1].

Larock indole synthesis N-methyl effect Heteroannulation

Ullmann-Type N-Arylation: Strain Energy Dominates Activation Barrier in Substituted Iodoanilines

A 2024 DFT study (ωB97X-D/6-311G(d,p) level) on the Ullmann-type N-arylation of substituted aryl halides established that the strain in substituted iodoanilines is the primary contributor to the energy barrier, representing an average of 80% of the total strain energy [1]. The computational analysis further revealed a direct correlation between experimentally reported reaction yields and the activation energy of haloarene activation (the rate-limiting step), and demonstrated that the nucleophilicity of the nitrogen is directly linked to activation energies [1]. For 5-chloro-2-iodo-N-methylaniline, the N-methyl substituent modulates the nitrogen nucleophilicity differently than the primary amine in 5-chloro-2-iodoaniline, which will predictably shift the activation energy and thus the expected coupling yield in N-arylation reactions.

Ullmann coupling DFT calculations Activation strain model

N-Methylanilines as Radical Initiation Promoters: A Unique Reactivity Mode Absent in Primary Anilines

A 2017 study discovered that the combination of N-methylanilines and tBuOK constitutes a new and efficient radical initiation system for activating iodoarenes to produce aryl radicals, enabling various types of transition-metal-free cross-coupling reactions [1]. This reactivity mode is specifically enabled by the N-methyl substitution; primary anilines do not function equivalently in this radical initiation system. For 5-chloro-2-iodo-N-methylaniline, the N-methyl group is an integral part of this reactivity manifold, allowing the compound to potentially serve as both substrate and promoter in radical-type coupling processes—a dual role not available to 5-chloro-2-iodoaniline.

Radical cross-coupling Transition-metal-free N-methylaniline promoter

Optimal Use Cases for 5-Chloro-2-iodo-N-methylaniline Based on Quantified Differentiation Evidence


Sequential Chemoselective Derivatization for Kinase Inhibitor Fragment Libraries

The orthogonal reactivity of the iodo and chloro handles—with iodine coupling at 85 °C ligandless while chlorine requires 120 °C with X-Phos [1]—makes 5-chloro-2-iodo-N-methylaniline ideally suited for constructing diverse biaryl and heteroaryl libraries through a sequential two-step cross-coupling strategy. First, Suzuki–Miyaura or Sonogashira coupling at the iodine position installs an aryl or alkynyl group; second, a higher-temperature Buchwald–Hartwig or Suzuki coupling at the chlorine position introduces a second diversity element. This sequential approach is particularly valuable for fragment-based drug discovery programs targeting kinases, where rapid analog generation is essential.

Larock Indole Synthesis for N-Methylindole-Focused Medicinal Chemistry Programs

The N-methyl group in 5-chloro-2-iodo-N-methylaniline pre-installs the N-substitution pattern required for high-yielding Larock indole synthesis. As established in the seminal literature, N-methyl derivatives of ortho-iodoanilines are among the most successful substrates for this transformation, producing 2,3-disubstituted indoles in good-to-excellent yields [1]. Quantitative data for N-methyl-2-iodoaniline shows 95% yield under Pd nanocluster catalysis [2]. The residual chlorine at the 5-position of the resulting indole provides a further functionalization handle. This application is directly relevant to medicinal chemistry programs targeting serotonin receptor modulators, kinase inhibitors, and IDO1 antagonists that contain the N-methylindole pharmacophore.

Transition-Metal-Free Radical Coupling for Pharmaceutical Process Chemistry Requiring Low Palladium Residue

The demonstrated ability of N-methylanilines to serve as radical initiation promoters with tBuOK for iodoarene activation [1] enables transition-metal-free cross-coupling pathways. For 5-chloro-2-iodo-N-methylaniline, the N-methyl group is an integral component of this initiation system. This reactivity mode is particularly valuable for pharmaceutical process chemistry applications where stringent palladium residue specifications (<10 ppm) must be met, eliminating the need for costly metal scavenging steps.

N-Arylation via Ullmann-Type Coupling with Computationally Predictable Outcomes

The DFT-based Activation Strain Model analysis showing that iodoaniline strain contributes ~80% of the activation energy barrier in Ullmann-type N-arylation, and that nitrogen nucleophilicity directly correlates with activation energies [1], provides a rational framework for predicting and optimizing coupling yields. The N-methyl substituent in 5-chloro-2-iodo-N-methylaniline modulates nitrogen nucleophilicity in a defined way relative to the primary amine analog, allowing computational chemists to pre-screen coupling partners in silico before committing to experimental synthesis.

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